ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
Description
Ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic chromene derivative characterized by a 4-chlorophenyl substituent at the 3-position of the chromen-4-one core and an ethyl propanoate group at the 7-position. The compound’s molecular formula is C₂₀H₁₇ClO₅, with a molecular weight of 372.80 g/mol (calculated from its structure). Synonymous identifiers include CAS 50457-11-9 and alternative IUPAC names such as ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate .
The compound’s structure is validated via crystallographic and spectroscopic methods, with software like SHELXL and SHELXS often employed for structural refinement in related studies .
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-3-24-20(23)12(2)26-15-8-9-16-18(10-15)25-11-17(19(16)22)13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEROLFKFZWAENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves the reaction of 4-chlorophenylacetic acid with 4-hydroxycoumarin in the presence of a suitable catalyst. The reaction proceeds through an esterification process, where the carboxylic acid group of 4-chlorophenylacetic acid reacts with the hydroxyl group of 4-hydroxycoumarin to form the desired product. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process typically includes the use of high-purity starting materials, precise control of reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as recrystallization or chromatography to obtain the final product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer properties. Additionally, it may interact with receptors involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties of Chromene Derivatives
Key Observations
Substituent Effects on Activity: The 4-chlorophenyl group in the target compound may enhance lipophilicity and binding affinity compared to 4-methoxyphenyl or 4-ethoxyphenoxy substituents in analogs . The propynylcarbamate group in the methoxyphenyl analog (Table 1, row 3) contributes to its dual AChE/BuChE inhibition, suggesting that ester group modifications (e.g., carbamate vs. propanoate) critically influence bioactivity .
Molecular Weight and Solubility :
- The target compound (MW 372.80) is smaller than analogs with bulky substituents (e.g., trifluoromethylbenzyloxy; MW 488.85), which may improve membrane permeability but reduce solubility .
Computational Properties: Derivatives like ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate exhibit moderate lipophilicity (XLogP3 = 3.1), a trait shared with the target compound due to its chloro and ester groups .
Biological Activity
Ethyl 2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic organic compound belonging to the chromen-4-one derivatives. This compound has garnered attention due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Synthesis
The compound features a chromen-4-one core with a 4-chlorophenyl group, which contributes to its biological activity. The synthesis typically involves the condensation of salicylaldehyde with a β-ketoester under basic conditions, followed by the introduction of the chlorophenyl group through Friedel-Crafts acylation reactions . The general structure can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H19ClO5 |
| Molecular Weight | 392.83 g/mol |
Antitumor Activity
Numerous studies have highlighted the antitumor potential of this compound. For instance, a study demonstrated that derivatives of chromen-4-one exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound showed an IC50 value of approximately 9.54 μM against MCF-7 cells, indicating potent antitumor activity .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Research indicates that certain chromenone derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, this compound was evaluated for its ability to inhibit bacterial growth, showing effectiveness comparable to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated through various in vitro assays. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antitumor Study : A study published in MDPI reported that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.47 μM to 9.54 μM, highlighting their potential as anticancer agents .
- Antimicrobial Evaluation : Research conducted by Al-Khuzaie & Al-Majidi demonstrated that derivatives of chromenone compounds possess notable antimicrobial activities against various pathogens, suggesting that this compound may be similarly effective .
- Mechanism of Action : Investigations into the mechanism of action revealed that the compound interacts with specific molecular targets, potentially modulating their activity through enzyme inhibition or receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
